molecular formula C7H15N B030895 4-Methylcyclohexylamine CAS No. 2523-56-0

4-Methylcyclohexylamine

Cat. No.: B030895
CAS No.: 2523-56-0
M. Wt: 113.20 g/mol
InChI Key: KSMVBYPXNKCPAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Schiff’s Base Isomerization: One method involves the isomerization of a Schiff’s base using a strong base in solvents like aliphatic ethers or cyclic ethers.

    Rearrangement Reaction: Another method uses trans-4-Methylcyclohexanecarboxylic acid as a raw material.

Industrial Production Methods: The industrial production of trans-4-Methylcyclohexanamine typically involves the rearrangement reaction due to its higher yield and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Methylcyclohexanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexylamines.

Mechanism of Action

trans-4-Methylcyclohexanamine exerts its effects primarily through its role as an intermediate in the synthesis of enzyme inhibitors. It targets specific enzymes in the metabolic pathways of parasites like T. cruzi, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-4-Methylcyclohexanamine is unique due to its specific structural configuration, which makes it particularly effective as an intermediate in the synthesis of pharmaceuticals like glimepiride .

Properties

IUPAC Name

4-methylcyclohexan-1-amine
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InChI

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
Source PubChem
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InChI Key

KSMVBYPXNKCPAJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Record name P-AMINOCYCLOHEXYLMETHANE
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DSSTOX Substance ID

DTXSID2064232, DTXSID801307354, DTXSID601309835
Record name Cyclohexanamine, 4-methyl-
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Record name trans-4-Methylcyclohexylamine
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Record name cis-4-Methylcyclohexanamine
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Molecular Weight

113.20 g/mol
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Physical Description

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire.
Record name P-AMINOCYCLOHEXYLMETHANE
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CAS No.

2523-56-0, 6321-23-9, 2523-55-9
Record name P-AMINOCYCLOHEXYLMETHANE
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Record name 4-Methylcyclohexylamine
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Record name trans-4-Methylcyclohexylamine
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Record name 4-methylcyclohexylamine, mixed isomers
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Record name 4-Methylcyclohexylamine, trans-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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